Lysylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals
Lysylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Dipeptide Bioregulator Lysylglutamic Acid (Vilon)
Executive Summary
Lysylglutamic acid (Lys-Glu), a dipeptide also known under the research name Vilon, is a biologically active molecule composed of the amino acids L-lysine and L-glutamic acid. Emerging research has identified Lys-Glu as a potent bioregulator with significant immunomodulatory, geroprotective (anti-aging), and oncostatic (antitumor) properties. Its primary mechanism of action appears to be centered on the thymus, a key organ of the immune system, where it influences T-cell differentiation and maturation. This technical guide provides a comprehensive overview of Lysylglutamic acid, including its chemical and physical properties, synthesis methodologies, biological activity, and detailed experimental protocols for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Lysylglutamic acid is a dipeptide with a neutral overall charge, owing to the basic side chain of lysine (B10760008) and the acidic side chain of glutamic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | PubChem CID: 7010502 |
| Synonyms | Lys-Glu, Vilon, Peptide Vilon | PubChem CID: 7010502 |
| CAS Number | 45234-02-4 | PubChem CID: 7010502 |
| Molecular Formula | C11H21N3O5 | [1] |
| Molecular Weight | 275.30 g/mol | [1] |
| Appearance | White solid/powder | Inferred from general peptide properties |
| Solubility | Soluble in water | Inferred from polar amino acid composition |
| Ki for PEPT1 | 1.3 mM | MedChemExpress |
Synthesis of Lysylglutamic Acid
The synthesis of Lysylglutamic acid can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. A liquid-phase synthetic method has also been reported for the synthesis of Vilon.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis, offering advantages in purification and automation. The general workflow for the synthesis of Lys-Glu via Fmoc/tBu strategy is outlined below.
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Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).
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First Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Monitor the reaction for completion using a ninhydrin (B49086) test.
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glutamic acid using a solution of 20% piperidine (B6355638) in DMF.
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Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected N-terminus of the resin-bound glutamic acid using the same coupling reagents as in step 2.
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Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of lysine with 20% piperidine in DMF.
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Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
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Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent system (e.g., water/acetonitrile), and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves carrying out the reactions in a homogenous solution, with purification of the intermediate products at each step.
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Protection of Amino Acids: Protect the α-amino group of lysine with a Boc or Fmoc group and the α-carboxyl group of glutamic acid as a methyl or ethyl ester. The side chains of both amino acids should also be protected (e.g., Boc for lysine and tBu for glutamic acid).
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Coupling Reaction: Activate the free carboxyl group of the N-terminally protected lysine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. Add the C-terminally protected glutamic acid to the reaction mixture.
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Purification of Protected Dipeptide: After the reaction is complete, purify the protected dipeptide by extraction and/or column chromatography.
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Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tBu groups, hydrogenation for benzyl-based esters, and base treatment for Fmoc groups).
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Final Purification: Purify the final Lys-Glu dipeptide using techniques such as ion-exchange chromatography or RP-HPLC.
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Characterization: Verify the structure and purity of the synthesized dipeptide using NMR, mass spectrometry, and analytical HPLC.
Biological Activity and Signaling Pathways
Lysylglutamic acid exhibits a range of biological activities, primarily centered on the immune system and processes related to aging.
Immunomodulatory Effects
Lys-Glu is recognized as a bioregulator that interacts specifically with the cells of the thymus, a primary lymphoid organ responsible for the maturation of T-cells.[2] Its immunomodulatory effects include:
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Stimulation of T-cell Differentiation: Lys-Glu has been shown to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells and induce the differentiation of T-cell precursors towards CD4+ T-helper cells.[1]
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Enhancement of Immune Responsiveness: By supporting the development and function of T-cells, Lys-Glu may enhance overall immune responsiveness.[2]
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Stimulation of Interleukin-2 (B1167480) (IL-2) Expression: In vitro studies have demonstrated that Lys-Glu stimulates the expression of the IL-2 gene in mouse spleen lymphocytes in a concentration and time-dependent manner.[2] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells.
Geroprotective (Anti-aging) Effects
Animal studies suggest that Lys-Glu has anti-aging properties. Long-term administration to mice has been reported to increase physical activity, endurance, and lifespan, while also preventing the development of spontaneous neoplasms.[1] The proposed mechanism involves the modulation of chromatin structure in lymphocytes of older subjects, leading to the reactivation of genes that are repressed due to aging.[1]
Antitumor Activity
Lys-Glu has demonstrated oncostatic properties in both in vitro and in vivo models. It has been shown to exert a dose-dependent inhibition on the proliferation of human colon (LOVO), stomach (MKN-45), and liver (QGY7703) tumor cell lines, without affecting normal human leukocytes. In vivo studies in mice with H22 hepatoma showed that Lys-Glu effectively inhibited tumor growth.
| In Vivo Antitumor Activity of Lys-Glu | |
| Animal Model | Mice with H22 hepatoma |
| Minimum Effective Dose | 15 mg/kg |
| Effect | Dose-dependent inhibition of tumor growth |
| Reference |
Proposed Signaling Pathway
Based on the available evidence, a proposed signaling pathway for the immunomodulatory effects of Lysylglutamic acid is presented below. Lys-Glu is hypothesized to interact with receptors on thymocytes, initiating a signaling cascade that leads to altered gene expression, promoting T-cell differentiation and cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological effects of Lysylglutamic acid.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of Lysylglutamic acid for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Antitumor Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Lysylglutamic acid in a mouse tumor model.
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Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and tumor model (e.g., subcutaneous injection of H22 hepatoma cells).
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
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Treatment: Once the tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer Lysylglutamic acid (e.g., intraperitoneally or subcutaneously) at various doses (e.g., starting from 15 mg/kg) daily or on a specified schedule. The control group should receive the vehicle.
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Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
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Monitoring: Monitor the body weight and general health of the mice throughout the study.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
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Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the antitumor efficacy of Lys-Glu.
Conclusion and Future Directions
Lysylglutamic acid is a promising dipeptide bioregulator with multifaceted biological activities. Its ability to modulate the immune system, particularly T-cell function, and its demonstrated anti-aging and antitumor effects in preclinical models warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of Lys-Glu, conducting more extensive preclinical studies to evaluate its efficacy and safety in a wider range of disease models, and exploring its potential for clinical translation as a therapeutic agent for immune-related disorders, age-associated diseases, and cancer. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the understanding and application of this intriguing dipeptide.
